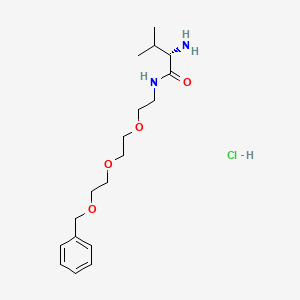

(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamidehcl

Description

(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide HCl is a chiral amide derivative featuring a branched ether chain and a tertiary amine hydrochloride salt.

Properties

Molecular Formula |

C18H31ClN2O4 |

|---|---|

Molecular Weight |

374.9 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-N-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl]butanamide;hydrochloride |

InChI |

InChI=1S/C18H30N2O4.ClH/c1-15(2)17(19)18(21)20-8-9-22-10-11-23-12-13-24-14-16-6-4-3-5-7-16;/h3-7,15,17H,8-14,19H2,1-2H3,(H,20,21);1H/t17-;/m0./s1 |

InChI Key |

FPQAXYUUNHWHIY-LMOVPXPDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCOCCOCCOCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C)C(C(=O)NCCOCCOCCOCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups, followed by the introduction of ethoxy and benzyloxy groups through nucleophilic substitution reactions. The final step usually involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Solubility : The target compound’s polyether chain likely confers higher aqueous solubility compared to lipophilic analogs like the phenethyl-substituted derivative in . However, nitro-containing analogs () may exhibit lower solubility due to crystallinity.

- Functional Groups: The benzyloxy-ethoxy chain distinguishes the target compound from the nitro- or cyano-substituted analogs, implying divergent reactivity (e.g., resistance to hydrolysis vs. susceptibility to nitro reduction).

Key Observations :

- The target compound’s synthesis likely shares steps with ’s methyl ester derivative, including reductive amination (e.g., using NaBH(OAc)₃) and hydrogenolysis for deprotection.

- PPA-mediated cyclization () is less applicable to the target compound due to the absence of aromatic rings requiring annulation.

- Crystallographic validation () is critical for nitro-substituted analogs but may be less relevant for the target compound’s flexible ether chain.

Table 3: Property Comparison

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by multiple ethoxy groups and a benzyloxy moiety, which may influence its solubility and biological interactions. Its chemical formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C20H30ClN2O6 |

| Molecular Weight | 426.91 g/mol |

| CAS Number | [Pending confirmation] |

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Many ether-linked compounds show potential against various bacterial strains.

- Anticancer Properties : Some benzyloxy-substituted compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Ethoxy groups may enhance the ability of the compound to cross the blood-brain barrier, suggesting potential neuroprotective applications.

Case Studies

- Antimicrobial Studies : A study on structurally related compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli. The presence of the benzyloxy group was crucial for enhancing antimicrobial potency.

- Cancer Cell Proliferation : In vitro studies indicated that derivatives of the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved modulation of key signaling pathways associated with cell survival.

- Neuroprotection : Research involving animal models has shown that similar compounds can reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Synthesis Pathways

The synthesis of (S)-2-Amino-N-(2-(benzyloxy)ethoxy)ethyl-3-methylbutanamide HCl typically involves multiple steps:

- Formation of Ethoxy Units : Starting from commercially available ethylene glycol derivatives, ethoxy groups are introduced through alkylation reactions.

- Benzyloxy Group Introduction : The benzyloxy moiety is incorporated via nucleophilic substitution reactions, enhancing the compound's lipophilicity.

- Final Amide Formation : The final product is obtained through coupling reactions between the amine and carboxylic acid derivatives, followed by hydrochloride salt formation to enhance solubility.

Research Findings Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cancer Cell Proliferation | Induces apoptosis in MCF-7 cells |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.